Product packaging for 5-Cyclopropyl-2-methylpiperidine(Cat. No.:)

5-Cyclopropyl-2-methylpiperidine

Cat. No.: B12315089
M. Wt: 139.24 g/mol
InChI Key: RQRUEJPFMRTQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-2-methylpiperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a prevalent structural motif in bioactive molecules, substituted with a cyclopropyl group. The piperidine scaffold is recognized as a fundamental component for compounds targeting the central nervous system . Specifically, research on analogous structures has shown that the piperidine moiety can be a critical structural element for high-affinity ligands targeting histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . This dual-targeting potential is a key area of investigation for developing novel therapeutic strategies for neurological disorders and pain management . Furthermore, piperidine and piperazine derivatives are frequently explored in oncology research for their potential to inhibit key enzymes like p21-activated kinase 4 (PAK4), which plays a critical role in cancer cell proliferation, migration, and invasion . As such, this compound serves as a versatile precursor for synthesizing more complex molecules for basic scientific research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B12315089 5-Cyclopropyl-2-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

5-cyclopropyl-2-methylpiperidine

InChI

InChI=1S/C9H17N/c1-7-2-3-9(6-10-7)8-4-5-8/h7-10H,2-6H2,1H3

InChI Key

RQRUEJPFMRTQOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)C2CC2

Origin of Product

United States

Stereochemistry and Conformational Analysis of 5 Cyclopropyl 2 Methylpiperidine

Stereoisomeric Forms and Chiral Aspects of 5-Cyclopropyl-2-methylpiperidine (B6271787)

The presence of two stereocenters in this compound, at the C2 and C5 positions, gives rise to multiple stereoisomeric forms. The substitution of a methyl group at the C2 position and a cyclopropyl (B3062369) group at the C5 position introduces chirality, leading to the potential for enantiomers and diastereomers.

Enantiomeric and Diastereomeric Relationships

Due to the two chiral centers, this compound can exist as four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, as are the (2R, 5S) and (2S, 5R) isomers. The relationship between any other pairing of these stereoisomers is diastereomeric. For instance, the (2R, 5R) isomer is a diastereomer of both the (2R, 5S) and (2S, 5R) isomers.

The specific three-dimensional arrangement of the methyl and cyclopropyl groups relative to each other and to the piperidine (B6355638) ring defines the cis and trans diastereomers. In the cis isomer, both substituents are on the same side of the piperidine ring (either both axial or both equatorial in a chair conformation), while in the trans isomer, they are on opposite sides (one axial and one equatorial). The relative stability of these diastereomers is dictated by the conformational preferences of the piperidine ring and the steric interactions of the substituents.

Conformational Preferences of the Piperidine Ring System

Chair, Twist-Boat, and Other Conformations of Substituted Piperidines

The most stable conformation for a six-membered saturated ring like piperidine is the chair conformation, which minimizes both angle and torsional strain. However, other conformations, such as the twist-boat and boat, also exist on the potential energy surface. rsc.org The chair conformation allows for two distinct substituent orientations: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

Generally, substituents prefer the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is known as the A-value. For a methyl group on a cyclohexane (B81311) ring, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position.

Influence of Cyclopropyl and Methyl Substituents on Ring Conformation

The conformational equilibrium of this compound is a balance between the preferences of the methyl and cyclopropyl groups for the equatorial position. The steric bulk of the cyclopropyl group is generally considered to be greater than that of a methyl group. This suggests that the conformer where the cyclopropyl group occupies the equatorial position will be more stable.

In the cis isomer, both substituents can be either axial or equatorial. The diequatorial conformer is expected to be significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions. In the trans isomer, one substituent must be axial and the other equatorial. The preferred conformation will be the one where the larger cyclopropyl group is in the equatorial position and the smaller methyl group is in the axial position.

Recent studies have highlighted the "cyclopropyl effect," where in certain contexts, a cyclopropyl group can favor an axial conformation on a cyclohexane ring. chemistryworld.com This is an unusual stereocontrol element that could have implications for the conformational preferences in this compound, potentially leading to a more complex conformational equilibrium than simple steric arguments would suggest.

Steric and Electronic Effects on Conformation

The conformation of this compound is governed by a combination of steric and electronic effects.

Steric Effects: The primary steric considerations are the 1,3-diaxial interactions between axial substituents and the axial hydrogens on the ring. The larger the substituent, the greater the steric strain in the axial position. The relative sizes of the methyl and cyclopropyl groups are therefore crucial in determining the most stable conformation. acs.org

Electronic Effects: Electronic effects, such as hyperconjugation and dipole-dipole interactions, can also play a role in stabilizing certain conformations. researchgate.net For instance, interactions between the orbitals of the cyclopropyl group and the piperidine ring or between the substituents and the nitrogen lone pair can influence the conformational equilibrium. The electronic nature of substituents can affect the rate of dehydrogenation in piperidine rings, indicating their influence on the ring's electronic environment. rsc.org

Rational Design for Conformational Control in Piperidine Systems

The rational design of molecules with specific conformational preferences is a cornerstone of modern drug discovery. wustl.edu By strategically placing substituents on a flexible scaffold like the piperidine ring, chemists can lock the molecule into a desired three-dimensional shape, thereby enhancing its potency and selectivity for a particular biological target. This conformational control is achieved by manipulating the steric and electronic interactions within the molecule.

In piperidine systems, the preference for a substituent to occupy an equatorial position is a well-established principle for minimizing steric strain. libretexts.org The magnitude of this preference, often quantified by the "A-value" in cyclohexane systems, provides a measure of the steric bulk of the substituent. Larger A-values indicate a stronger preference for the equatorial position. While A-values are determined for cyclohexanes, they provide a useful qualitative guide for piperidine systems.

The rational design of conformationally controlled piperidine derivatives involves the careful selection of substituents to favor a specific chair conformation. For this compound, the goal would be to understand how the interplay between the 2-methyl and 5-cyclopropyl groups dictates the conformational equilibrium.

The cyclopropyl group is often utilized in medicinal chemistry as a rigid linker or as an isosteric replacement for other groups. scientificupdate.com Its unique electronic properties and defined spatial orientation can be exploited to influence molecular conformation. In the context of the piperidine ring, the steric demand of the cyclopropyl group at the 5-position will be a key determinant of the conformational outcome.

The following table outlines the design principles for controlling the conformation of this compound based on the desired orientation of the substituents.

Desired ConformationDesign StrategyRationale
Diequatorial (trans-isomer) Synthesize the trans-isomer.The conformation with both the 2-methyl and 5-cyclopropyl groups in equatorial positions will be overwhelmingly favored due to the absence of significant 1,3-diaxial interactions. This provides a conformationally well-defined scaffold.
Axial/Equatorial (cis-isomer) Synthesize the cis-isomer and potentially introduce additional substituents to bias the equilibrium.The equilibrium between the two chair forms of the cis-isomer will be influenced by the relative steric demands of the axial methyl versus the axial cyclopropyl group. To favor one over the other, one could introduce other substituents that create specific steric clashes in the undesired conformer.

The introduction of N-substituents can also dramatically alter the conformational preferences of the piperidine ring. For instance, acylation or arylation of the piperidine nitrogen can increase the sp2 character of the nitrogen atom, leading to a flatter ring and influencing the axial/equatorial preference of adjacent substituents through allylic strain. nih.gov

Ultimately, the precise control of conformation in molecules like this compound relies on a deep understanding of stereochemical principles, supported by empirical data from techniques like NMR spectroscopy and computational modeling. researchgate.netcopernicus.org This knowledge allows for the rational design of piperidine-based compounds with optimized three-dimensional structures for specific applications.

Chemical Reactivity and Reaction Mechanisms of 5 Cyclopropyl 2 Methylpiperidine Analogues

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 5-cyclopropyl-2-methylpiperidine (B6271787) possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of chemical reactions. Piperidine and its derivatives are known to exhibit enhanced nucleophilic properties compared to acyclic secondary amines like diethylamine. ambeed.com This is attributed to the reduced steric hindrance around the nitrogen's lone pair, as the carbon atoms of the ring are held back, facilitating the approach of an electrophile. ambeed.com

The nucleophilic character of the piperidine nitrogen is evident in its ability to act as a catalyst in reactions such as the Knoevenagel condensation. acs.orgacs.org In these reactions, the piperidine nitrogen can attack an electrophilic carbonyl carbon, leading to the formation of an iminium ion intermediate which is key to the reaction mechanism. acs.org

Furthermore, the basicity of the piperidine nitrogen, with a pKaH value of 11.29 for piperidine, indicates it is a slightly stronger base than diethylamine. ambeed.com This basicity allows it to deprotonate various substrates, initiating a cascade of reactions. For instance, in some condensation reactions, the piperidine catalyst can deprotonate an active methylene (B1212753) compound, forming an enolate that then reacts with an electrophile. acs.org

The nucleophilic reactivity of the piperidine nitrogen can be influenced by substituents on the ring. The presence of the 2-methyl group in this compound can introduce steric hindrance, potentially modulating the accessibility of the nitrogen's lone pair to incoming electrophiles.

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group attached at the 5-position of the piperidine ring introduces unique reactivity due to its inherent ring strain and electronic properties. hyphadiscovery.comnih.gov

Cyclopropane (B1198618) Ring Opening Reactions

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, as this relieves the strain. masterorganicchemistry.com These reactions can be initiated by various reagents and conditions.

Under acidic conditions, cyclopropanes bearing an electron-accepting group can act as electrophiles, undergoing ring-opening reactions with nucleophiles. nih.gov While the cyclopropyl group in this compound is not directly adjacent to a strong electron-withdrawing group, the electronic environment of the piperidine ring can influence its reactivity. In the presence of a strong acid, protonation of the piperidine nitrogen could potentially facilitate a ring-opening process, although this is not a commonly reported pathway for simple cyclopropyl-substituted piperidines.

More relevant are radical-mediated ring-opening reactions. The cyclopropyl group can undergo oxidation, leading to the formation of radical intermediates that can then ring-open. hyphadiscovery.com For example, cytochrome P450-mediated oxidation of cyclopropylamines can lead to reactive ring-opened intermediates. hyphadiscovery.com This type of reactivity is a concern in medicinal chemistry due to the potential for forming reactive metabolites. hyphadiscovery.com

Formation and Reactivity of Cyclopropyl Anions

The carbon atoms of the cyclopropane ring can be deprotonated under strongly basic conditions to form cyclopropyl anions. researchgate.netacs.org The stability and reactivity of these anions are influenced by the substituents on the ring. acs.org While direct deprotonation of the cyclopropyl ring in this compound is not a facile process, the formation of such anions in related systems highlights the potential for this type of reactivity. researchgate.net Once formed, these cyclopropyl anions can react with various electrophiles. acs.org

Electrophilic and Radical Pathways Involving Piperidine Derivatives

While the piperidine nitrogen is nucleophilic, the piperidine ring itself can undergo electrophilic and radical reactions, particularly at the carbon atoms.

The formation of an iminium ion by the reaction of a piperidine derivative with an aldehyde or ketone generates an electrophilic species. acs.org This iminium ion can then be attacked by a nucleophile. acs.org In a different pathway, an iminium ion can be converted in situ to an enamine, which then acts as a nucleophile in reactions like Michael additions. acs.org

Radical reactions provide a powerful tool for the functionalization of the piperidine ring. nih.govnih.gov Photoredox catalysis can be used to generate α-amino radicals from piperidine derivatives. nih.gov These radicals can then participate in C-H arylation reactions with electron-deficient cyano(hetero)arenes, leading to the formation of α-arylated piperidines with high diastereoselectivity. nih.gov The reaction proceeds via an unselective C-H arylation followed by an epimerization to the thermodynamically more stable diastereomer. nih.gov

Mechanisms of Functional Group Transformations on the Piperidine Ring

Various functional groups can be introduced and transformed on the piperidine ring through a range of reaction mechanisms.

Nucleophilic Acyl Substitution: The piperidine nitrogen can act as a nucleophile in nucleophilic acyl substitution reactions. For example, it can react with acid chlorides or anhydrides to form amides. youtube.com This reaction proceeds through a tetrahedral intermediate, with the subsequent departure of a leaving group. youtube.com

Reductive Amination: Piperidines can be synthesized through the reductive amination of dicarbonyl compounds with an amine, where the piperidine nitrogen is incorporated into the newly formed ring. nih.gov This involves the initial formation of an imine or enamine, followed by reduction. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to functionalize the piperidine ring. youtube.com For instance, metalated piperidines can undergo arylation or vinylation. youtube.com

Oxidation: The piperidine ring can be oxidized to introduce new functional groups. For example, oxidation of a piperidine with hydrogen peroxide and a selenium dioxide catalyst can lead to the formation of an enamine. youtube.com

Below is a table summarizing some of the key reactions and mechanisms discussed:

Reaction TypeReagents/ConditionsIntermediate(s)Product(s)
Nucleophilic Substitution Electrophiles (e.g., alkyl halides)-N-substituted piperidines
Knoevenagel Condensation Aldehyde/Ketone, Active Methylene CompoundIminium ion, EnolateSubstituted alkenes
Cyclopropane Ring Opening Acidic or radical conditionsCarbocation or radicalRing-opened products
α-Amino C-H Arylation Photoredox catalyst, Cyano(hetero)areneα-amino radicalα-arylated piperidines
Nucleophilic Acyl Substitution Acid chloride/anhydrideTetrahedral intermediateAmides

Structure Activity Relationship Sar Studies of 5 Cyclopropyl 2 Methylpiperidine Derivatives

Correlation Between Piperidine (B6355638) Ring Substitution Pattern and Biological Activity

The arrangement of substituents on the piperidine ring is a critical determinant of a compound's interaction with its biological target.

The nature and position of substituents on the piperidine ring can dramatically alter a compound's affinity for its target. For example, in a series of σ1 receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring without any substituent on the nitrogen atom led to a significant decrease in σ1 affinity. nih.gov However, the introduction of a small methyl group on the piperidine nitrogen resulted in high σ1 affinity. nih.gov This demonstrates that even minor modifications to the piperidine ring can have a profound effect on receptor binding. Further studies on σ1 receptor ligands showed that N-methylpiperidine derivatives maintained key interactions with receptor residues like Tyr103, Phe107, Ile124, and Glu172. nih.gov

Significance of the Cyclopropyl (B3062369) Moiety in Molecular Recognition and Potency

The cyclopropyl group is a versatile structural element in drug design, often introduced to enhance potency, improve metabolic stability, and influence conformation. nih.govhyphadiscovery.com Its rigid nature helps to lock the molecule into a specific conformation that can be more favorable for binding to a biological target. nih.gov This conformational restriction can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov

The unique electronic properties of the cyclopropyl ring, including its enhanced π-character, also contribute to its role in molecular recognition. nih.gov It can participate in various non-covalent interactions within a binding site. For instance, in studies of BTK inhibitors, the cyclopropyl group was hypothesized to interact with the "R-spine" of the kinase, although in some cases, it formed less pronounced interactions compared to other groups like trifluoromethoxy. acs.org The cyclopropyl group can also be used to block sites of metabolism, thereby increasing a drug's half-life. hyphadiscovery.com

Modulation of Activity via Nitrogen Atom Substitution

The nitrogen atom of the piperidine ring is a key handle for modifying the physicochemical and pharmacological properties of a molecule. Substitution at this position can influence a compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological activity.

In the context of σ1 receptor ligands, the introduction of various substituents on the piperidine nitrogen allowed for the modulation of σ1 affinity and selectivity over the σ2 subtype. nih.gov While an unsubstituted piperidine nitrogen resulted in low affinity, the addition of a methyl group significantly enhanced it. nih.gov This highlights the importance of the nitrogen substituent in optimizing receptor interactions. In another example, the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis showed that a basic piperidine moiety was crucial for inhibitory activity. nih.gov Replacing the basic piperidine with an amide group led to a near-complete loss of MenA inhibition. nih.gov

The following table illustrates the effect of nitrogen substitution on the σ1 receptor affinity of some piperidine derivatives:

CompoundN-Substituentσ1 Affinity (Ki, nM)
4a H165
18b Ethyl(Slightly increased from 4a)
13a Tosyl(Slightly increased from 4a)
N-methyl derivative MethylHigh

Data sourced from a study on σ1 receptor ligands. nih.gov

Comparative SAR Analysis with Other Piperidine and Cyclopropyl-Containing Scaffolds

To better understand the contribution of the 5-cyclopropyl-2-methylpiperidine (B6271787) moiety, it is useful to compare its SAR with that of other related structural motifs.

In the development of σ1 receptor ligands, a piperidine ring was used to replace a central cyclohexane ring from a lead compound. nih.gov While the initial piperidine analog with a free nitrogen showed reduced affinity, N-methylation restored high affinity, indicating that the piperidine scaffold could successfully act as a bioisosteric replacement for the cyclohexane ring with only a slight reduction in σ1 affinity. nih.gov

The cyclopropyl group is often compared to other small alkyl groups. For example, in a study on chemotactic formyl tripeptides, the cyclopropyl group was found to induce a greater percentage of the active E conformation compared to an isopropyl group. nih.gov This suggests that the conformational constraints imposed by the cyclopropyl ring can be more beneficial for activity than those of a more flexible alkyl group.

Furthermore, the introduction of a cyclopropyl group in drug design is often a strategy to improve metabolic stability. hyphadiscovery.com For instance, replacing a metabolically labile group with a cyclopropyl ring can prevent oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, it is also noted that cyclopropylamines can sometimes undergo bioactivation to form reactive metabolites. hyphadiscovery.com

Advanced Characterization and Analytical Methodologies in 5 Cyclopropyl 2 Methylpiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the constitution and configuration of 5-Cyclopropyl-2-methylpiperidine (B6271787). Through the analysis of one-dimensional and two-dimensional spectra, detailed insights into the molecular framework can be obtained.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the piperidine (B6355638) ring, the methyl group, and the cyclopropyl (B3062369) group. The chemical shifts of the piperidine ring protons would likely appear in the range of 1.0 to 3.5 ppm. The methyl group protons would present as a doublet, due to coupling with the adjacent proton on C-2, typically in the upfield region around 1.0-1.3 ppm. The protons of the cyclopropyl ring are characteristically found in the highly shielded region of approximately 0.2 to 0.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Cyclopropyl H0.2 - 0.8Multiplets
Methyl H1.0 - 1.3Doublet
Piperidine Ring H1.0 - 3.5Multiplets

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Group Predicted Chemical Shift (ppm)
Cyclopropyl C< 15
Methyl C15 - 20
Piperidine Ring C20 - 60

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity

To establish the connectivity between protons in this compound, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are invaluable. A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, cross-peaks would be observed between the proton on C-2 and the protons on C-3 and the methyl group. Similarly, correlations would be seen between the protons on C-5 and its neighboring protons on C-4 and C-6, as well as the protons on the cyclopropyl ring. This allows for the unequivocal assignment of the proton signals within the complex spin system of the piperidine ring. Studies on related piperidine derivatives have demonstrated the utility of COSY and other 2D NMR techniques, such as HMBC, in confirming the structure and connectivity of substituents on the piperidine ring.

Variable Temperature NMR for Conformational Studies

The piperidine ring exists in a dynamic equilibrium between different chair and boat conformations. The substituents on the ring influence the energetic preference for these conformations. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. This can provide information on the energy barriers between different conformations and the preferred orientation (axial or equatorial) of the methyl and cyclopropyl groups. For example, in studies of other substituted piperidines, VT NMR has been used to resolve broad signals at room temperature into sharp, distinct resonances at lower temperatures, allowing for the assignment of individual carbon signals in different conformational states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the analysis of this compound, LC-MS would be used to confirm the molecular weight of the compound. The expected molecular weight for C₉H₁₇N is approximately 139.24 g/mol . In a typical LC-MS experiment, the compound would be protonated to form the [M+H]⁺ ion, which would be detected at an m/z (mass-to-charge ratio) of approximately 140.25. The high-resolution mass spectrometry capabilities of modern instruments can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Furthermore, by inducing fragmentation of the parent ion, a characteristic fragmentation pattern can be obtained, which serves as a fingerprint for the molecule and aids in its structural confirmation. While specific fragmentation data for this compound is not available in the searched literature, general fragmentation pathways for piperidine derivatives often involve the loss of substituents or cleavage of the ring.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for the separation of its various stereoisomers. Due to the presence of two stereocenters at C-2 and C-5, the compound can exist as four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R).

The separation of these isomers is crucial as they may exhibit different biological activities. Chiral HPLC, using a stationary phase that is itself chiral, is the most common approach for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The separation of diastereomers (e.g., cis vs. trans isomers) can often be achieved on standard, non-chiral HPLC columns due to their different physical properties. The development of an HPLC method would involve the optimization of the mobile phase composition, column type, and flow rate to achieve baseline separation of all isomers. The purity of a synthesized batch of this compound would be determined by the relative area of its peak in the chromatogram compared to any impurity peaks.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For chiral molecules such as this compound, single-crystal X-ray diffraction is the gold standard for the unambiguous assignment of absolute stereochemistry, provided a suitable single crystal can be obtained. researchgate.netresearchgate.net

The analysis of such a crystal would reveal the absolute configuration at the two stereocenters (C2 and C5) and the preferred conformation of the piperidine ring. The piperidine ring is known to adopt several conformations, with the chair form being the most stable and prevalent. nih.govias.ac.in However, the presence of substituents can lead to other conformations like a twist-boat or half-chair to alleviate steric strain. tandfonline.comias.ac.in

In the case of this compound, X-ray diffraction would determine the relative orientation of the methyl and cyclopropyl groups (cis or trans) and their respective positions (axial or equatorial) on the piperidine ring in the solid state. tandfonline.comnih.gov The chair conformation is generally favored for piperidine derivatives. researchgate.nettandfonline.com For a trans-isomer, it is expected that the larger cyclopropyl group and the methyl group would preferentially occupy equatorial positions to minimize steric interactions. For a cis-isomer, one substituent would likely be forced into an axial position, leading to a higher energy conformation. Computational studies on related N-acylpiperidines have shown that a 2-methyl substituent can be forced into an axial orientation due to pseudoallylic strain. nih.govacs.org

A hypothetical crystallographic study on a derivative, for example, N-benzoyl-5-cyclopropyl-2-methylpiperidine, would yield a set of data similar to what is presented in the interactive table below. This data allows for the complete reconstruction of the molecular and crystal structure.

Hypothetical Crystallographic Data for a this compound Derivative

ParameterHypothetical ValueDescription
Chemical FormulaC₁₆H₂₁NOExample for an N-benzoyl derivative.
Formula Weight243.34 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection. researchgate.nettandfonline.com
Space GroupP2₁/cA common space group for chiral molecules, indicating a center of symmetry. researchgate.nettandfonline.com
a (Å)9.571Unit cell dimension along the a-axis. tandfonline.com
b (Å)19.758Unit cell dimension along the b-axis. tandfonline.com
c (Å)11.396Unit cell dimension along the c-axis. tandfonline.com
β (°)94.38The angle between the a and c axes. tandfonline.com
Volume (ų)2148.9The volume of the unit cell. tandfonline.com
Z4The number of molecules in the unit cell. researchgate.nettandfonline.com
Dcalc (g/cm³)1.193The calculated density of the crystal. researchgate.net
R-factor0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The Flack parameter, derived from the diffraction data, would be critical in confirming the absolute stereochemistry. A value close to zero for the correct enantiomer would definitively establish the (2R, 5S), (2S, 5R), (2R, 5R), or (2S, 5S) configuration. soton.ac.uk This definitive structural information is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding receptor-ligand interactions.

Computational and Theoretical Chemistry Approaches in 5 Cyclopropyl 2 Methylpiperidine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 5-Cyclopropyl-2-methylpiperidine (B6271787), this would involve finding the minimum energy conformations of the piperidine (B6355638) ring (chair, boat, twist-boat) and the relative orientations of the cyclopropyl (B3062369) and methyl substituents. The presence of two stereocenters (at C2 and C5) gives rise to multiple diastereomers (cis and trans), each with its own set of possible conformations.

Once the geometry is optimized, DFT can be used to analyze the electronic structure. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Computed Electronic Properties for a Substituted Piperidine

PropertyDescriptionPotential Finding for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the tendency to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability. mdpi.com
Dipole Moment A measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Mulliken Atomic Charges Distribution of electron density among the atoms.Identifies electrophilic and nucleophilic centers.

This table is illustrative and actual values would require specific DFT calculations.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, this would include:

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which can help identify functional groups and confirm the structure.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts to aid in the interpretation of experimental NMR spectra and assist in stereochemical assignments.

Furthermore, DFT is a powerful tool for exploring reaction pathways and calculating activation energies for chemical transformations involving this compound. This could include studying its synthesis, degradation, or metabolism. By mapping the potential energy surface, transition states can be located, providing a deeper understanding of the reaction mechanism at a molecular level.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For this compound, MD simulations are particularly useful for:

Conformational Sampling: The piperidine ring and its substituents are flexible. MD simulations can explore the accessible conformations of the molecule over time, providing a statistical distribution of the different shapes it can adopt. mdpi.com This is crucial for understanding its behavior in solution and its ability to bind to biological targets.

Ligand-Target Interactions: If this compound is being investigated as a potential ligand for a biological target (e.g., a receptor or enzyme), MD simulations can be used to model the binding process. ed.ac.uk This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex and can provide estimates of the binding affinity. mdpi.com

Molecular Mechanics and Force Field Development for Piperidine Derivatives

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. arxiv.org The potential energy of a system is calculated using a force field, which is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions.

The accuracy of MM calculations is highly dependent on the quality of the force field. For piperidine derivatives like this compound, established force fields such as AMBER (Assisted Model Building with Energy Refinement) or GAFF (General Amber Force Field) can be used. mdpi.com However, for novel or unusual structures, it may be necessary to develop or refine force field parameters to accurately represent the molecule's potential energy surface. This often involves fitting the MM parameters to high-level quantum mechanical data, such as that obtained from DFT calculations. rsc.orgarxiv.org

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for studying the intricate details of reaction mechanisms. For reactions involving this compound, these methods can be used to:

Identify Intermediates and Transition States: By mapping the reaction coordinate, stationary points on the potential energy surface, including reactants, products, intermediates, and transition states, can be identified.

Calculate Activation Barriers: The energy difference between the reactants and the transition state, known as the activation barrier, determines the reaction rate. Quantum chemical calculations provide a quantitative measure of this barrier.

Investigate Stereoselectivity: For reactions that can produce different stereoisomers, quantum chemical calculations can help to understand the origins of the observed stereoselectivity by comparing the energies of the different transition states leading to each product. nih.gov

Prediction and Analysis of Protonation States and pKa Values

The basicity of the nitrogen atom in the piperidine ring is a key chemical property of this compound. The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, quantifies this basicity.

Computational methods can be used to predict pKa values. This typically involves calculating the free energy change for the deprotonation reaction in solution. A common approach is to use a thermodynamic cycle that combines gas-phase quantum chemical calculations with a solvation model to account for the effect of the solvent.

The pKa of this compound is expected to be influenced by the electronic effects of the methyl and cyclopropyl substituents. For comparison, the experimental pKa of the parent compound, piperidine, is approximately 11.12. The pKa of 2-methylpiperidine (B94953) is around 10.99. organicchemistrydata.org The electron-donating nature of the alkyl groups generally increases the basicity of the nitrogen.

Table 2: Experimental pKa Values of Related Piperidine Compounds

CompoundpKa of Conjugate AcidReference
Piperidine11.12
2-Methylpiperidine10.99 organicchemistrydata.org
2,6-Dimethylpiperidine10.95

This data provides a baseline for estimating the pKa of this compound.

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